6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a nitrogen-rich heterocyclic compound that combines the structural features of benzimidazole and quinazoline. This compound is of significant interest due to its potential pharmaceutical properties, including antimicrobial, anticonvulsant, immunoenhancer, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be achieved through a multistep route. One common method involves the reaction of 2-(2-aminophenyl)-1H-benzimidazole with an appropriate aldehyde under microwave-assisted or conventional heating conditions . The reaction typically involves the following steps:
Formation of the intermediate: The initial step involves the condensation of 2-(2-aminophenyl)-1H-benzimidazole with an aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the quinazoline ring system.
Final product formation: The final step involves the reduction of the imine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can significantly reduce reaction times and increase yields, making it a preferred method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as an anticonvulsant and immunoenhancer.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in the disruption of cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Butyl-5,6-dihydrobenzimidazo[2,1-a]isoquinoline: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: This compound has a heptyl group instead of a butyl group.
Uniqueness
6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both butyl and methyl groups in the compound enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C19H21N3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
6-butyl-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C19H21N3/c1-3-4-13-19(2)21-15-10-6-5-9-14(15)18-20-16-11-7-8-12-17(16)22(18)19/h5-12,21H,3-4,13H2,1-2H3 |
InChI Key |
NHGLRJZOSKWTRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C |
Origin of Product |
United States |
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